molecular formula C11H17BrO2 B2533404 Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate CAS No. 1934962-73-8

Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B2533404
CAS No.: 1934962-73-8
M. Wt: 261.159
InChI Key: MZEOLPWRJRJUNY-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)bicyclo[222]octane-1-carboxylate is a chemical compound with the molecular formula C11H17BrO2 It is a derivative of bicyclo[222]octane, a structure known for its rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves the bromination of methyl bicyclo[2.2.2]octane-1-carboxylate. This can be achieved through a free radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the bromination process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products vary depending on the nucleophile used, resulting in compounds like amines, ethers, or thioethers.

    Oxidation: Products include alcohols, aldehydes, or carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate depends on the specific application and the target molecule. Generally, the bromomethyl group can act as a reactive site for further chemical modifications, allowing the compound to interact with various molecular targets. The bicyclo[2.2.2]octane core provides structural rigidity, which can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

Uniqueness

Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of the bromomethyl group, which provides a versatile site for chemical reactions. This distinguishes it from similar compounds that may lack this reactive functionality, thereby limiting their applications in synthetic chemistry and research.

Properties

IUPAC Name

methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrO2/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEOLPWRJRJUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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